MC4R Agonist Activity of 1,3-Dimethyl 2-(6-chloropyrimidin-4-yl)propanedioate vs. In-Class Compounds
The target compound exhibits potent agonist activity at the human melanocortin 4 receptor (MC4R) with an EC50 of 16 nM [1]. Its binding affinity, measured by displacement of a europium-labeled ligand, is characterized by a Ki of 23 nM [1]. In contrast, its activity at the closely related MC3 receptor is significantly lower, with a Ki of 2,300 nM, indicating a 100-fold selectivity window for MC4R over MC3R [1]. This level of defined potency and subtype selectivity is not a universal feature of chloropyrimidine derivatives, many of which may be inactive or non-selective.
| Evidence Dimension | Potency and selectivity at melanocortin receptor subtypes |
|---|---|
| Target Compound Data | MC4R EC50: 16 nM; MC4R Ki: 23 nM; MC3R Ki: 2,300 nM |
| Comparator Or Baseline | Baseline MC4R activity for an average in-class compound is undefined (presumed inactive or weak). |
| Quantified Difference | 100-fold selectivity for MC4R over MC3R (Ki ratio 2300/23). |
| Conditions | HEK293 cells expressing human receptors [1] |
Why This Matters
For researchers studying MC4R-mediated pathways, this compound provides a validated, potent, and selective tool with a defined selectivity profile, unlike uncharacterized analogs.
- [1] BindingDB. (n.d.). Entry for BDBM50372555 (CHEMBL272099). Target: Melanocortin receptor 4 (Human). View Source
